molecular formula C18H19BrN6O2S B2709475 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013819-27-6

3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B2709475
CAS RN: 1013819-27-6
M. Wt: 463.35
InChI Key: WBHHQCABBGYCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H19BrN6O2S and its molecular weight is 463.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

  • Antimicrobial and Antifungal Activity : Compounds related to the query chemical structure have been synthesized for their potential antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity. For example, Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moiety, showing in vitro antimicrobial activity against pathogens like Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, and Escherichia coli, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

  • Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents, with some showing high antibacterial activity (Azab, Youssef, & El‐Bordany, 2013).

  • Antiproliferative Activity : Some derivatives have been evaluated for their antiproliferative activity against human cancer cell lines, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

  • Anti-Inflammatory and Analgesic Agents : The synthesis and biological evaluation of aromatic sulfonamide derivatives as anti-inflammatory and analgesic agents have been explored, showing equipotent activity to reference drugs like celecoxib (Abbas et al., 2016).

  • Enzyme Inhibition : Pyrazole analogues have been designed and screened for their in vitro antimicrobial and DHFR (dihydrofolate reductase) inhibition activity, with some compounds showing excellent DHFR inhibition, suggesting their potential use as leads for further modification (Othman et al., 2020).

properties

IUPAC Name

3-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O2S/c1-14-8-9-25(22-14)18-7-6-17(20-21-18)23-10-12-24(13-11-23)28(26,27)16-4-2-15(19)3-5-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHHQCABBGYCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

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